2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates . These compounds have been found to have pronounced analgesic activity, as well as a weak antimicrobial effect .
Scientific Research Applications
Synthesis and Structural Insights
Research on similar compounds has led to the development of novel synthetic routes and provided insights into the structural aspects of such molecules. For instance, studies have shown the synthesis of related quinolinone and tetrahydroisoquinoline derivatives, highlighting the potential for diverse applications in scientific research due to their unique chemical properties. These compounds have been synthesized through various methods, including Pummerer-type cyclization and acyliminium ion cyclisation, indicating a broad interest in exploring their structural and functional diversity (Toda et al., 2000; King, 2007).
Antitumor Activity
Several studies have evaluated the antitumor activities of compounds with structural similarities, demonstrating promising results. For instance, novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated for their in vitro antitumor activity, showing significant broad-spectrum antitumor activity. This suggests potential therapeutic applications for compounds with similar structures in cancer treatment (Al-Suwaidan et al., 2016).
Molecular Docking and Pharmacological Potential
The exploration of molecular docking and vibrational spectroscopy of compounds within this chemical family has provided insights into their binding affinities and potential pharmacological applications. For example, detailed DFT and experimental studies on similar quinazolinone derivatives have revealed their inhibitory activity against specific targets such as BRCA2 complex, suggesting their potential use in targeted therapy (El-Azab et al., 2016).
Antimicrobial and Anticancer Properties
The synthesis and evaluation of novel sulfonamide derivatives have shown cytotoxic activity against cancer cell lines, indicating the potential of these compounds in developing new anticancer treatments. Such studies underline the importance of structural modifications in enhancing the biological activities of these molecules (Ghorab et al., 2015).
Properties
IUPAC Name |
2-[[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5S/c1-34-21-11-15(12-22(35-2)26(21)36-3)24-18(13-29)27(31-19-5-4-6-20(32)25(19)24)37-14-23(33)30-17-9-7-16(28)8-10-17/h7-12,24,31H,4-6,14H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMMINBBSWLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.